6-(Methoxymethyl)pyridine-2-carbaldehyde: A Technical Guide for Advanced Synthesis
6-(Methoxymethyl)pyridine-2-carbaldehyde: A Technical Guide for Advanced Synthesis
This document serves as an in-depth technical guide on 6-(Methoxymethyl)pyridine-2-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This guide provides comprehensive data on its chemical properties, synthesis, reactivity, and safe handling, grounded in established scientific principles and field-proven insights.
Section 1: Core Compound Identity and Properties
6-(Methoxymethyl)pyridine-2-carbaldehyde, also known as 6-(Methoxymethyl)picolinaldehyde, is a substituted pyridine derivative recognized for its utility as a versatile intermediate in organic synthesis. The presence of a reactive aldehyde group and a methoxymethyl substituent on the pyridine scaffold makes it a valuable precursor for constructing more complex molecular architectures, particularly in the realm of pharmaceutical research.[1]
Chemical Identifiers
The unique identity of this compound is established by its CAS (Chemical Abstracts Service) number and other standard chemical identifiers.
| Identifier | Value | Source |
| CAS Number | 890904-66-2 | [2][3] |
| Molecular Formula | C₈H₉NO₂ | [2][3] |
| Molecular Weight | 151.16 g/mol | [2][3] |
| Synonyms | 6-(Methoxymethyl)picolinaldehyde, 6-(Methoxymethyl)-2-pyridinecarboxaldehyde | [2][3] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for planning reactions, purification, and storage. While extensive experimental data for this specific molecule is not broadly published, predicted values from reliable chemical databases provide a strong baseline for laboratory work.
| Property | Predicted Value | Source |
| Boiling Point | 218.4 ± 30.0 °C | [2] |
| Density | 1.132 ± 0.06 g/cm³ | [2] |
| pKa (Conjugate Acid) | 3.13 ± 0.10 | [2] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |
Note: These properties are predicted by computational models and should be used as estimates. Experimental verification is recommended.
Section 2: Synthesis and Mechanism
Proposed Synthetic Workflow
A plausible and efficient route starts from a commercially available substituted picoline. The rationale behind this multi-step synthesis is to introduce the aldehyde functionality through a carefully controlled oxidation, a common and reliable transformation in heterocyclic chemistry.
Detailed Experimental Protocol (General Method)
This protocol is a representative procedure adapted from standard organic synthesis methodologies for analogous compounds.
Step 1: Bromination of the 2-Methyl Group
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To a solution of 2-methyl-6-(methoxymethyl)pyridine (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO).
-
Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature, filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(bromomethyl)-6-(methoxymethyl)pyridine, which can be carried forward or purified by column chromatography.
-
Causality: Free-radical bromination with NBS is selective for the benzylic-like methyl group of the picoline, initiating the functionalization pathway.
-
Step 2: Oxidation to the Aldehyde
-
Dissolve the crude 2-(bromomethyl)-6-(methoxymethyl)pyridine in a suitable solvent like DMSO.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq).
-
Heat the mixture to 100-120°C for 2-4 hours (Sommelet reaction conditions) or use alternative oxidation methods like the Kornblum oxidation.
-
Monitor the reaction for the formation of the aldehyde.
-
Causality: This step converts the bromide to the aldehyde. The Sommelet reaction is a classic method for this transformation on benzylic-type halides.
-
Step 3: Workup and Purification
-
After cooling, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain pure 6-(Methoxymethyl)pyridine-2-carbaldehyde.
Section 3: Reactivity and Applications in Drug Discovery
The chemical behavior of 6-(Methoxymethyl)pyridine-2-carbaldehyde is dominated by the electrophilic nature of the aldehyde carbon and the coordinating ability of the pyridine nitrogen.
Key Chemical Reactions
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Reductive Amination: The aldehyde readily reacts with primary and secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethyl-pyridines, a common scaffold in medicinal chemistry.
-
Wittig and Horner-Wadsworth-Emmons Reactions: It can undergo olefination reactions to form vinyl-pyridines, which are precursors for a variety of other functional groups.
-
Condensation Reactions: It serves as a substrate for condensation with active methylene compounds and hydrazines to form Schiff bases and hydrazones. These products are often investigated for their biological activities, including as thiosemicarbazones with antitumor properties.[4]
-
Ligand Synthesis: The pyridine nitrogen and the aldehyde oxygen can act as a bidentate chelate, forming stable complexes with various transition metals.[5]
Role as a Pharmaceutical Building Block
The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable core structure. Substituted pyridine aldehydes, like the title compound, are critical intermediates for introducing diversity and functionality into potential drug candidates.
While specific examples citing CAS 890904-66-2 are emerging, its structural motifs are found in compounds explored for various therapeutic areas. For instance, pyridine-2-carboxaldehyde derivatives are precursors to potent antineoplastic agents.[4] The methoxymethyl group can modulate solubility and metabolic stability, making it an attractive modification for optimizing drug-like properties.
Section 4: Safety, Handling, and Storage
As a research chemical, 6-(Methoxymethyl)pyridine-2-carbaldehyde requires careful handling. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not widely available, data from closely related analogs like 6-methoxy-2-pyridinecarboxaldehyde (CAS 54221-96-4) provides a strong basis for a risk assessment.[6]
Hazard Identification (Inferred)
-
Acute Toxicity: May be harmful if swallowed (Acute Tox. 4 Oral).[6]
-
Skin Irritation: Causes skin irritation (Skin Irrit. 2).[6]
-
Eye Irritation: Causes serious eye irritation (Eye Irrit. 2).[6]
-
Sensitization/Respiratory: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Resp. Sens. 1). May cause respiratory irritation (STOT SE 3).[6]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations. Do not allow to enter drains or waterways.
References
-
ChemDB. 890904-66-2 CAS Database. Available from: [Link]
-
PubChem. 6-Methyl-2-pyridinecarboxaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
Dalton Transactions. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. RSC Publishing. Available from: [Link]
-
Agilent. Safety Data Sheet. Available from: [Link]
-
PubMed. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. National Center for Biotechnology Information. Available from: [Link]
-
RSC Publishing. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available from: [Link]
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National Institutes of Health. Nitropyridines in the Synthesis of Bioactive Molecules. PMC. Available from: [Link]
- Google Patents. Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate....
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PubChem. 6-Methoxypyridine-3-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 2-Pyridinecarboxaldehyde. National Center for Biotechnology Information. Available from: [Link]
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